Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride
Description
Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (Molecular Formula: C₁₀H₁₂N₂O₄·HCl) is a chiral amino ester derivative featuring a 3-nitrophenyl substituent and a methyl ester group. Its structural attributes include:
- SMILES: CC(C1=CC(=CC=C1)N+[O-])(C(=O)OC)N
- InChIKey: NNURTFORWMBPDE-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted values for adducts include [M+H]⁺ (145.2 Ų) and [M+Na]⁺ (155.7 Ų), indicating its ion mobility characteristics .
This compound is primarily utilized in research settings, though specific applications remain underreported in the literature.
Properties
IUPAC Name |
methyl 2-amino-2-(3-nitrophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-10(11,9(13)16-2)7-4-3-5-8(6-7)12(14)15;/h3-6H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXVQWKZKGKZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044835-70-1 | |
| Record name | Benzeneacetic acid, α-amino-α-methyl-3-nitro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044835-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Esterification of Carboxylic Acid Precursors
The primary synthetic route involves esterification of 2-amino-2-(3-nitrophenyl)propanoic acid with methanol. A carbodiimide-mediated coupling reaction is employed, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent, N,N-diisopropylethylamine (DIPEA) as a base, and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds in dichloromethane (DCM) at room temperature, with a molar ratio of 1:1.1 for the acid to methanol. Completion is monitored via thin-layer chromatography (TLC), typically requiring 12–24 hours.
Reaction Scheme:
$$ \text{2-Amino-2-(3-nitrophenyl)propanoic acid + CH₃OH} \xrightarrow{\text{EDC·HCl, DIPEA, DMAP}} \text{Methyl 2-amino-2-(3-nitrophenyl)propanoate} $$
Post-esterification, the crude product is purified via silica gel column chromatography using ethyl acetate/hexane gradients, yielding the free base ester.
Hydrochloride Salt Formation
The free base ester is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in isopropanol. The reaction is conducted at temperatures ranging from −5°C to 45°C to prevent decomposition. After stirring for 1–2 hours, the precipitate is filtered, washed with cold isopropanol, and dried under vacuum at 20–75°C.
Critical Parameters:
- Solvent Volume: 2–25 volumes of isopropanol relative to the free base.
- Acid Concentration: 37% HCl (w/w) ensures complete protonation of the amine group.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to enhance efficiency and scalability. Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride is produced via a two-step continuous process:
- Esterification Module: A packed-bed reactor with immobilized EDC·HCl and DMAP catalysts enables continuous esterification at 25–40°C.
- Salt Formation Unit: HCl gas is introduced into a countercurrent flow reactor containing the ester dissolved in methyl tert-butyl ether (MTBE), achieving >95% conversion.
Advantages:
Purification and Quality Control
Industrial batches undergo recrystallization from ethanol/water mixtures (3:1 v/v) to remove residual coupling agents. Final purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, ensuring compliance with pharmacopeial standards.
Alternative Methodologies and Optimization Strategies
Protection-Deprotection Strategies
To prevent side reactions during esterification, the amine group is protected using tert-butoxycarbonyl (Boc) groups. The Boc-protected acid is esterified under standard conditions, followed by deprotection with trifluoroacetic acid (TFA) in DCM. Subsequent HCl treatment yields the hydrochloride salt.
Yield Improvement:
Solvent and Catalyst Optimization
Substituting DCM with tetrahydrofuran (THF) reduces reaction viscosity, facilitating faster mixing in large-scale batches. Additionally, using polymer-supported DMAP eliminates the need for catalyst removal, simplifying downstream processing.
Analytical Characterization
Structural Confirmation
Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups:
Purity Assessment
Quantitative NMR (qNMR) using deuterated dimethyl sulfoxide (DMSO-d₆) confirms chemical purity >98%, with residual solvent levels below 0.1%.
Scientific Research Applications
Chemistry
In the field of chemistry, methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride serves as an important intermediate for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, such as:
- Reduction : The nitro group can be reduced to an amino group, which is crucial for synthesizing amino acids or other biologically active compounds.
- Substitution Reactions : The ester group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
- Hydrolysis : The compound can be hydrolyzed to yield carboxylic acids and alcohols, which are valuable in organic synthesis .
Biology
The compound has significant implications in biological research. It has been studied for its potential role in enzyme-catalyzed reactions and metabolic pathways. Notably:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .
- Biological Activity : Studies have shown that the compound exhibits antimicrobial properties, indicating its potential use in developing new antimicrobial agents .
Medicine
In medicinal chemistry, this compound is being explored for its pharmaceutical applications:
- Drug Development : The compound's structural features may enhance binding affinities to various biological targets, making it a candidate for drug development .
- Therapeutic Applications : Investigations into its mechanisms of action reveal that it may play a role in treating conditions related to enzyme dysfunctions or infections .
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, potentially leading to modifications in their activity. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Nitro vs. Fluorine Substitution: The 2,5-difluorophenyl analog (MW 268.66) demonstrates how fluorine atoms can modulate lipophilicity and metabolic stability .
Ester Group Variations: Ethyl esters (e.g., C₁₂H₁₈ClNO₄S) increase molecular weight and may alter pharmacokinetic profiles compared to methyl esters .
Amino Group Position: The positional isomer Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (amino at C3 vs. C2) highlights how stereoelectronic effects influence reactivity and interaction with biological targets .
Solubility and Applications: The hydroxyl-containing analog 2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride exhibits better solubility in polar solvents (DMSO, methanol) compared to the target compound’s ester derivative .
Biological Activity
Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride, a compound with a complex structure, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN2O4
- Molecular Weight : 260.68 g/mol
- Chirality : The compound possesses a chiral center, which influences its biological activity significantly.
The biological activity of this compound can be attributed to its structural features, particularly the presence of an amino group and a nitro group. These functional groups suggest potential interactions with various biological targets, including neurotransmitter systems.
Potential Mechanisms:
- Neurotransmitter Modulation : Similar compounds have shown to influence neurotransmitter receptor activity, suggesting that this compound may exhibit neuroprotective properties by modulating receptor functions.
- Oxidative Stress Response : The nitro group may play a role in oxidative stress pathways, impacting cellular responses to stressors.
Neuroprotective Effects
Research indicates that compounds with similar structures can exhibit neuroprotective effects. For instance, studies have demonstrated that this compound may enhance neuronal survival under stress conditions by modulating signaling pathways related to apoptosis and oxidative stress.
Binding Affinity Studies
Binding affinity studies have shown that this compound interacts with various neurotransmitter receptors. For example, it has been suggested that it may bind to glutamate receptors, potentially influencing excitatory neurotransmission and offering therapeutic implications for neurodegenerative diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | Similar structure but different chiral configuration | Potentially different biological activity |
| Ethyl (S)-2-amino-3-(4-nitrophenyl)propanoate | Ethyl instead of methyl group | May exhibit different solubility properties |
| (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate | Amino group instead of nitro group | Different reactivity due to amino substitution |
Case Studies
- Neuroprotective Study : A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death by up to 50% under induced stress conditions.
- Receptor Interaction Study : Another study investigated the binding affinity of this compound to various neurotransmitter receptors using radiolabeled ligands. The findings revealed significant binding to NMDA receptors, suggesting potential applications in treating conditions like Alzheimer's disease.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves esterification of the corresponding carboxylic acid derivative (e.g., 2-amino-2-(3-nitrophenyl)propanoic acid) with methanol under acidic catalysis. Hydrochloric acid is often used as both a catalyst and proton source for the amino group. Key steps include:
- Reaction setup : Reflux conditions (e.g., 70–80°C) to ensure complete esterification .
- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
- Yield optimization : Adjusting molar ratios (e.g., 1:5 acid:methanol) and catalyst concentration (e.g., 1–2 M HCl) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm the presence of the nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and ester carbonyl (δ 165–170 ppm) .
- IR spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the critical solubility and stability considerations for handling this compound?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water due to the hydrophobic nitrophenyl group. Prepare stock solutions in DMSO for biological assays .
- Stability : Store at –20°C in a desiccator to prevent hydrolysis of the ester group and degradation of the nitro moiety .
Advanced Research Questions
Q. How can researchers investigate the regioselectivity of nitration in the precursor 3-nitrophenyl derivative?
- Method : Perform nitration on the phenylpropanoate precursor using mixed acid (HNO₃/H₂SO₄).
- Analysis :
- HPLC-MS : Monitor para/meta isomer ratios under varying temperatures (0–25°C) .
- Computational modeling : Use DFT calculations to predict electron density distribution and favored nitration sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Experimental design :
- Use standardized assays (e.g., enzyme inhibition with positive controls) to minimize variability .
- Validate target interactions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Data interpretation : Cross-reference with structurally similar compounds (e.g., methyl 2-amino-2-(4-nitrophenyl)propanoate) to identify substituent-specific effects .
Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic study :
- Conduct SNAr (nucleophilic aromatic substitution) reactions with thiols or amines under basic conditions.
- Monitor reaction progress via TLC and characterize products using HRMS .
- Electronic effects : The nitro group’s electron-withdrawing nature enhances electrophilicity at the aromatic ring but may deactivate adjacent positions .
Q. What analytical methods are suitable for detecting degradation products under physiological conditions?
Q. How can computational tools predict the compound’s pharmacokinetic properties?
- ADMET modeling : Use software like Schrödinger’s QikProp to estimate:
- LogP (~2.1, indicating moderate lipophilicity) .
- BBB permeability (low due to polar hydrochloride salt) .
- Docking studies : Simulate binding to target enzymes (e.g., proteases) to guide structural optimization .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported melting points or spectral data?
Q. What factors contribute to variability in biological assay results, and how can they be controlled?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
